2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 6-chloro substituent on the quinoline core, a 4-fluorobenzoyl group at position 3, and an N-(4-ethylphenyl)acetamide moiety. The 4-fluorobenzoyl group may enhance binding affinity to target proteins through hydrophobic and electrostatic interactions, while the 4-ethylphenyl substituent likely contributes to lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-10-20(11-4-16)29-24(31)15-30-14-22(25(32)17-5-8-19(28)9-6-17)26(33)21-13-18(27)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDDHMWJXBAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as pyridine.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-ethylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related acetamide-quinoline derivatives, highlighting key differences in substituents and reported biological activities:
Key Findings from Comparative Studies:
The 4-ethylphenyl substituent improves lipophilicity relative to the 4-fluorophenyl group in , which could enhance blood-brain barrier penetration.
Core Structure Influence: Quinoline-based analogs (e.g., target compound and ) exhibit distinct activity profiles compared to triazole (VUAA1) or oxazole (iCRT3) derivatives. For example, VUAA1 acts as an Orco agonist , whereas quinoline derivatives are more commonly associated with kinase or enzyme inhibition .
Pharmacokinetic Considerations :
- Sulfonyl-containing analogs (e.g., ) demonstrate higher metabolic stability than benzoyl derivatives due to reduced susceptibility to esterase-mediated hydrolysis.
- The 4-fluorobenzoyl group in the target compound may reduce oxidative metabolism compared to unsubstituted benzoyl groups, as seen in fluorinated drug analogs .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., Cl, F) at position 6 of the quinoline core show stronger antimicrobial and anti-inflammatory activities . N-Aryl substituents (e.g., 4-ethylphenyl vs. 3-methylphenyl) influence receptor selectivity. For instance, 4-ethylphenyl analogs in modafinil derivatives exhibited shorter immobility times in forced swim tests, suggesting stimulant properties .
Biological Activity
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 26
- H : 20
- Cl : 1
- F : 1
- N : 2
- O : 4
Its molecular weight is approximately 478.9 g/mol. The compound features a quinoline core, which is known for its ability to intercalate into DNA, potentially disrupting cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules:
- DNA Intercalation : The quinoline structure allows the compound to insert itself between DNA base pairs, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : The benzoyl and ethoxyphenyl groups are believed to interact with various enzyme active sites, inhibiting their function and contributing to the compound's therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, enhancing its anticancer efficacy.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including resistant strains, making it a candidate for further development in antimicrobial therapies .
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Showed antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study C | Reported induction of apoptosis in breast cancer cell lines via caspase activation. |
These findings underscore the compound's potential across multiple therapeutic areas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
